molecular formula C19H13ClN2O2S B2371055 N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 325978-56-1

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No. B2371055
M. Wt: 368.84
InChI Key: AFKNQWSCKMFKEF-UHFFFAOYSA-N
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Description

The compound “N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide” is a complex organic molecule. It contains a benzothiazole ring (a type of heterocyclic compound), a naphthalene ring (a type of polycyclic aromatic hydrocarbon), and a carboxamide group (a type of functional group). The presence of these groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and naphthalene), which are planar and conjugated systems. The chlorine atom would add an element of polarity to the molecule, and the carboxamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings would likely make it relatively stable and possibly soluble in organic solvents. The chlorine atom and carboxamide group could allow for hydrogen bonding, influencing its solubility in water .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds have shown significant anti-inflammatory and analgesic activities in experimental models .

Methods of Application or Experimental Procedures

The benzothiazole derivatives were synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .

Results or Outcomes

Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Antimicrobial and Anticancer Activities

Specific Scientific Field

Pharmaceutical Chemistry and Oncology

Summary of the Application

Benzothiazole based dispersed azo compounds have been synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains, and anticancer activity against different human cancer cell lines .

Methods of Application or Experimental Procedures

The benzothiazole based dispersed azo compounds were synthesized by diazotization of benzothiazole derivatives coupling with antipyrine through traditional electrophilic substitution reaction in the temperature range of 0–5 °C .

Results or Outcomes

The synthesized azo dyes were evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains, and the obtained results were exhibited to be potent antimicrobial activities compared with the reference compound . In addition, the in vitro anticancer activity of all the synthesized azo dyes was performed against different human cancer cell lines such as A549, K562 and MDA-MB-231 by using MTT assay .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Summary of the Application

Benzothiazole derivatives have been synthesized and evaluated for their use as non-steroidal anti-inflammatory drugs (NSAIDs) . These compounds have shown significant anti-inflammatory effects, mediated chiefly through inhibition of biosynthesis of prostaglandins .

Results or Outcomes

Some of the synthesized compounds have shown significant anti-inflammatory activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c1-24-16-9-12-5-3-2-4-11(12)8-14(16)18(23)22-19-21-15-7-6-13(20)10-17(15)25-19/h2-10H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKNQWSCKMFKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

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